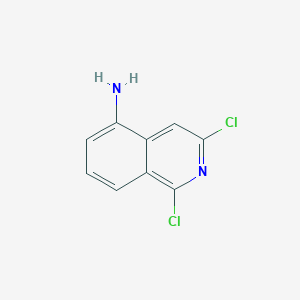

1,3-Dichloroisoquinolin-5-amine

Description

General Context of Isoquinoline (B145761) Chemistry and its Research Significance

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a multitude of natural and synthetic compounds. numberanalytics.com First isolated from coal tar in 1885, isoquinoline and its derivatives have since become a major focus of scientific investigation due to their widespread occurrence and significant biological activities. rsc.orgthieme-connect.de

The isoquinoline nucleus is present in a large family of plant alkaloids, often derived from the amino acid tyrosine. rsc.orgwikipedia.org These natural products exhibit a remarkable range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. rsc.orgamerigoscientific.com Well-known examples of isoquinoline-containing natural products include papaverine, a vasodilator, and morphine, a potent analgesic. thieme-connect.dewikipedia.org The therapeutic relevance of these natural compounds has spurred extensive research into the synthesis and biological evaluation of novel isoquinoline derivatives.

Beyond pharmaceuticals, the applications of isoquinolines extend to agrochemicals, where they have been explored as potential herbicides, insecticides, and fungicides. numberanalytics.comwikipedia.org In the realm of materials science, the planar and aromatic nature of the isoquinoline ring allows for π-stacking interactions, making its derivatives suitable for developing conductive polymers, optical materials, and sensors. amerigoscientific.comfiveable.me The versatility of the isoquinoline core, which allows for functionalization at various positions, solidifies its status as a privileged structure in medicinal chemistry and drug discovery. fiveable.menih.gov

Importance of Halogenated Isoquinoline Derivatives in Synthetic Design

Halogenated organic compounds are of paramount importance in synthetic chemistry, serving as versatile intermediates for the construction of more complex molecular architectures. Halogenated isoquinoline derivatives, in particular, are valuable precursors due to the reactivity of the carbon-halogen bond. The presence of halogen atoms, such as chlorine, on the isoquinoline ring provides a chemical "handle" for a variety of transformations.

One of the most significant applications of halogenated isoquinolines is in transition metal-catalyzed cross-coupling reactions. For instance, a chloro-substituent can be readily displaced or coupled with other organic fragments through reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. mdpi.com This allows for the introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties, thereby enabling the synthesis of a diverse library of isoquinoline derivatives.

Furthermore, halogen atoms can influence the electronic properties of the isoquinoline ring system, which can in turn affect the reactivity of other positions on the molecule and the biological activity of the final compound. The synthesis of 1-haloisoquinolin-3-amines, for example, provides a route to isoquinolin-3-amines and subsequently to isoquinolin-3-ols, which are important pharmacophores. thieme-connect.de The strategic placement of halogens is therefore a key design element in the multi-step synthesis of functionalized isoquinolines for various research applications.

Overview of Research Directions for 1,3-Dichloroisoquinolin-5-amine and Related Structures

While specific research on 1,3-Dichloroisoquinolin-5-amine is not extensively documented in publicly available literature, its structure suggests several potential research avenues based on the known chemistry of related compounds. The combination of two reactive chlorine atoms and an amino group makes it a highly versatile synthetic intermediate.

The chlorine atoms at positions 1 and 3 can be selectively or sequentially substituted through nucleophilic aromatic substitution or cross-coupling reactions. This allows for the controlled introduction of different functionalities, leading to the creation of novel isoquinoline derivatives. The amino group at position 5 can also be modified, for example, through acylation, alkylation, or diazotization, further expanding the range of accessible molecular structures.

Given the broad spectrum of biological activities associated with isoquinoline derivatives, research involving 1,3-Dichloroisoquinolin-5-amine would likely focus on its use as a scaffold for medicinal chemistry. nih.govmdpi.com By systematically modifying its structure, researchers could aim to develop new compounds with potential applications as anticancer, antifungal, or antibacterial agents. mdpi.com For example, related aminopyridine compounds have been reacted with dithiazolium salts to create new chemical entities. nih.gov Similarly, the development of novel synthetic auxin herbicides has utilized aminopicolinic acid structures, a class of compounds related to substituted amino-pyridines. mdpi.com The unique substitution pattern of 1,3-Dichloroisoquinolin-5-amine makes it a promising starting material for the exploration of new chemical space in the ongoing search for bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDDSRIIBRSGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C(=C1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615908 | |

| Record name | 1,3-Dichloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-96-4 | |

| Record name | 5-Isoquinolinamine, 1,3-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58142-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of 1,3 Dichloroisoquinolin 5 Amine

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 1,3-dichloroisoquinolin-5-amine, the two chlorine atoms serve as reactive handles for such transformations.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. mdpi.com This reaction has proven effective for the derivatization of various dichloro-heteroaromatic systems. researchgate.net The general versatility of this reaction allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the molecular diversity achievable from a single precursor. mdpi.com

In the case of dihalogenated substrates, the reaction can often be performed sequentially, allowing for the introduction of two different aryl or heteroaryl groups. nih.gov The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0) or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), can influence the efficiency and selectivity of the coupling. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloroheterocycles

| Catalyst | Base | Solvent | Temperature | Reactants | Product | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water/Methanol | Reflux | Dichloro-1,2,4-thiadiazole, Arylboronic acid | 3,5-Diaryl-1,2,4-thiadiazole | Variable |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80 °C | 5-Amino-3-bromo-1,2,4-thiadiazole, Arylboronic acid | 5-Amino-3-aryl-1,2,4-thiadiazole | Good |

| PdCl₂(dtbpf) | - | Acetone/Water | - | Aryl halide, Arylboronate ester | Biaryl | High |

This table presents generalized conditions based on literature for similar dihaloheterocyclic compounds and may require optimization for 1,3-dichloroisoquinolin-5-amine.

Stille Coupling Reactions for Carbon-Carbon Bond Formation

The Stille reaction provides an alternative and complementary method for forging carbon-carbon bonds, involving the coupling of an organotin reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

Similar to the Suzuki-Miyaura coupling, the Stille reaction can be used to introduce diverse substituents onto the isoquinoline (B145761) core. The reactivity of the organostannane and the choice of palladium catalyst and ligands are crucial for the success of the coupling. harvard.edu Additives such as copper(I) iodide (CuI) can sometimes accelerate the reaction rate. organic-chemistry.orgharvard.edu

Table 2: Key Parameters in Stille Coupling Reactions

| Component | Examples | Function |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Stabilizes the palladium center and influences reactivity |

| Organostannane | R-Sn(Alkyl)₃ (R = vinyl, aryl) | Provides the carbon nucleophile |

| Additive | CuI | Can enhance reaction rate by scavenging ligands |

This table outlines the general components and their roles in a typical Stille reaction. Specific conditions would need to be determined for 1,3-dichloroisoquinolin-5-amine.

Functionalization of the Amino Group

The amino group at the C5 position of 1,3-dichloroisoquinolin-5-amine offers a rich platform for derivatization. Standard amine chemistry can be employed to introduce a wide array of functionalities.

One common transformation is the formation of Schiff bases through condensation with aromatic aldehydes. nih.gov This reaction introduces an imine linkage, which can serve as a precursor for further transformations or as a key structural element in the final molecule. nih.gov

Furthermore, the amino group can undergo acylation, sulfonylation, and alkylation reactions to introduce amides, sulfonamides, and substituted amines, respectively. These transformations can be used to modulate the electronic properties of the molecule and to introduce new points of diversity. The development of direct deaminative functionalization methods also presents novel opportunities for converting the amine group into other functionalities. nih.gov

Exploitation of Differential Halogen Reactivity for Selective Derivatization

A key aspect of the reactivity of 1,3-dichloroisoquinolin-5-amine is the potential for differential reactivity between the two chlorine atoms at the C1 and C3 positions. This difference in reactivity can be exploited to achieve selective monofunctionalization, followed by a second, different functionalization at the remaining halogenated position.

This stepwise approach allows for the controlled and regioselective synthesis of unsymmetrically substituted isoquinoline derivatives. For instance, a Suzuki-Miyaura or Stille coupling could be performed under conditions that favor reaction at one of the chloro positions, followed by a subsequent coupling reaction with a different organometallic reagent to modify the second position. nih.gov This strategy is highly valuable for the construction of complex molecular architectures where precise control over substituent placement is critical.

Formation of Extended Polycyclic Systems

The strategic functionalization of 1,3-dichloroisoquinolin-5-amine can serve as a foundation for the construction of extended polycyclic systems. Through a sequence of reactions, such as cross-coupling followed by intramolecular cyclization, the isoquinoline core can be annulated with additional rings.

For example, the introduction of appropriate functional groups via Suzuki-Miyaura or Stille coupling can create precursors for intramolecular Heck reactions, Friedel-Crafts acylations, or other cyclization strategies. This approach allows for the synthesis of complex, rigid, and planar polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry. Additionally, 1,3-dipolar cycloaddition reactions involving derivatives of the amino group can be envisioned to build novel heterocyclic rings fused to the isoquinoline framework. beilstein-journals.org

Spectroscopic Characterization and Structural Elucidation of 1,3 Dichloroisoquinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy for 1,3-Dichloroisoquinolin-5-amine provides critical data on the number, environment, and connectivity of protons within the molecule. The aromatic region of the spectrum is of particular interest. For the isoquinoline (B145761) core, three aromatic protons are expected: H-4, H-6, and H-8. The lone proton on the pyridine (B92270) ring, H-4, is anticipated to appear as a singlet due to the absence of adjacent protons. The protons on the benzene (B151609) ring, H-6 and H-8, would form a coupled system, likely appearing as doublets.

The chemical shifts are significantly influenced by the electronic effects of the substituents. The two chlorine atoms are strongly electron-withdrawing, which would deshield nearby protons, shifting their signals to a lower field (higher ppm). Conversely, the amino group (-NH₂) at the C-5 position is an electron-donating group, which would shield adjacent protons, causing upfield shifts. The protons of the amino group itself would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Dichloroisoquinolin-5-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | 7.5 - 7.8 | Singlet (s) | Deshielded by the adjacent C-3 chlorine and ring nitrogen. |

| H-6 | 7.2 - 7.4 | Doublet (d) | Influenced by the electron-donating amino group at C-5. |

| H-8 | 7.9 - 8.2 | Doublet (d) | Expected to be the most downfield aromatic proton due to proximity to the heterocyclic nitrogen. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | Chemical shift is variable; subject to exchange with deuterated solvents. |

Note: Predicted values are illustrative and based on general substituent effects in heterocyclic systems. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. acs.org In a proton-decoupled ¹³C NMR spectrum of 1,3-Dichloroisoquinolin-5-amine, each non-equivalent carbon atom produces a single peak. nih.gov The isoquinoline ring system contains nine carbon atoms.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. nih.gov Carbons directly bonded to electronegative atoms like chlorine and nitrogen are significantly deshielded and appear at higher chemical shifts (downfield). nih.gov Therefore, C-1, C-3, and C-5 are expected to resonate at lower fields. The quaternary carbons (C-1, C-3, C-4a, and C-8a) are typically weaker in intensity compared to carbons bearing hydrogen atoms. nih.gov The broad range of chemical shifts in ¹³C NMR allows for clear resolution of the signals. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dichloroisoquinolin-5-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 150 - 155 | Quaternary carbon attached to chlorine; significantly deshielded. |

| C-3 | 145 - 150 | Quaternary carbon attached to chlorine; significantly deshielded. |

| C-4 | 115 - 120 | CH carbon; shielded relative to C-1 and C-3. |

| C-4a | 125 - 130 | Quaternary carbon at the ring junction. |

| C-5 | 140 - 145 | Quaternary carbon attached to the amino group. |

| C-6 | 118 - 123 | CH carbon; shielded by the adjacent amino group. |

| C-7 | 128 - 133 | CH carbon. |

| C-8 | 120 - 125 | CH carbon. |

| C-8a | 140 - 145 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

Note: Predicted values are illustrative and based on established substituent effects and data for related quinoline (B57606) and isoquinoline derivatives. capes.gov.brmdpi.com

Prototropic tautomerism is a fundamental concept involving the migration of a proton, leading to a mixture of constitutional isomers in equilibrium. encyclopedia.pub For 1,3-Dichloroisoquinolin-5-amine, a potential amino-imino tautomeric equilibrium exists. The stable aromatic amine form can potentially isomerize to a non-aromatic imine tautomer, where the proton from the exocyclic amino group has migrated to the ring nitrogen (N-2).

NMR spectroscopy is the primary technique used to study such equilibria in solution. nih.gov If both tautomers are present in significant quantities, separate sets of NMR signals for each form would be observed. The relative integration of the signals in the ¹H NMR spectrum would allow for the quantification of the equilibrium composition. nih.gov

Key spectral differences would be expected:

Amine Tautomer: Characterized by signals for the -NH₂ group and a fully aromatic ring system.

Imine Tautomer: Would exhibit a signal for an N-H proton on the isoquinoline ring and a signal for an exocyclic C=NH double bond. The carbon spectrum would show an sp³-hybridized carbon (C-4), disrupting the aromaticity and causing a significant upfield shift for that signal.

Studies on related heterocyclic systems, such as 1-benzamidoisoquinoline derivatives, have successfully used NMR to investigate and quantify tautomeric equilibria, demonstrating that the relative stability of tautomers can be influenced by substituents and solvent interactions. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "vibrational fingerprint" that is highly specific to the molecule's structure and functional groups.

The IR and Raman spectra of 1,3-Dichloroisoquinolin-5-amine would display characteristic bands corresponding to its specific functional groups and the isoquinoline core.

N-H Vibrations: The primary amine group (-NH₂) would give rise to two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode would be expected around 1600-1650 cm⁻¹.

Aromatic C-H Vibrations: Aromatic C-H stretching modes typically appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

C=C and C=N Vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system are expected in the 1400-1620 cm⁻¹ range.

C-Cl Vibrations: The carbon-chlorine stretching vibrations are typically found in the fingerprint region, usually between 600 and 800 cm⁻¹, and are often strong in the Raman spectrum.

Table 3: Principal Vibrational Frequencies for 1,3-Dichloroisoquinolin-5-amine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-H Bend | 1600 - 1650 | IR |

| Aromatic C=C/C=N Stretch | 1400 - 1620 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman (often strong) |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by many orders of magnitude. youtube.comyoutube.com This enhancement allows for the detection of analytes at very low concentrations, making it a powerful tool for monitoring chemical reactions in real-time. nih.govnih.gov

SERS could be employed to monitor reactions involving 1,3-Dichloroisoquinolin-5-amine, for example, a nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by another functional group. By adsorbing the reacting species onto a SERS-active substrate, one could track the progress of the reaction at the molecular level. nih.gov

The SERS spectrum would show time-dependent changes:

The intensity of vibrational modes associated with the starting material, particularly the C-Cl stretching band, would decrease over time.

New bands corresponding to the vibrational modes of the newly formed bond and the incoming functional group would appear and increase in intensity.

This approach provides detailed mechanistic insights by allowing for the direct observation of the transformation from reactant to product, offering a significant advantage over methods that rely on analyzing quenched aliquots. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular mass and elucidating the fragmentation patterns of compounds. In the analysis of isoquinoline derivatives, this method provides crucial information for structural confirmation.

For isoquinoline itself, the mass spectrum shows a prominent molecular ion peak. researchgate.net The fragmentation of halogenated cinchona alkaloids, which share structural similarities with substituted isoquinolines, often begins with the cleavage of the carbon-halogen bond. researchgate.net In the case of C10-bromo or chloro compounds, primary fragmentations involve the scission of the C9-O and C10-halogen bonds. researchgate.net The principles of fragmentation in mass spectrometry indicate that the loss of a halogen atom is a common initial step. miamioh.edu

When analyzing substituted isoquinolines using techniques like electrospray ionization (ESI), fragmentation can be induced by adjusting parameters such as the capillary exit voltage. researchgate.net For some isoquinoline alkaloids, a primary fragmentation pathway involves the cleavage of the C8-C9 bond. researchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers, as demonstrated in the analysis of dicaffeoylquinic acids, where specific losses in the spectra allow for the identification of substitution patterns. researchgate.net An MS/MS database for isoquinoline alkaloids has been developed to aid in the identification of these compounds. nih.gov

Table 1: Mass Spectrometry Data for Isoquinoline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Observations |

| Isoquinoline | C₉H₇N | 129.16 | Prominent molecular ion peak. researchgate.netnist.gov |

| 1-Aminoisoquinoline | C₉H₈N₂ | 144.17 | Data not available in search results. nih.gov |

| 5-Aminoisoquinoline (B16527) | C₉H₈N₂ | 144.17 | Data not available in search results. nih.gov |

| 1,3-Dichloroisoquinoline (B189448) | C₉H₅Cl₂N | 198.05 | Expected to undergo regioselective coupling reactions. sigmaaldrich.comsigmaaldrich.com |

Note: This table is populated with available data and highlights areas where further research is needed.

X-ray Diffraction Studies for Crystalline Structure Determination

While specific X-ray diffraction data for 1,3-Dichloroisoquinolin-5-amine is not available in the provided search results, studies on related isoquinoline derivatives offer valuable insights into their structural characteristics. For instance, the crystal structure of methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate reveals a distorted half-chair conformation for the heterocyclic rings and highlights the role of various intermolecular interactions in forming a three-dimensional network. eurjchem.comsemanticscholar.org

Another study on novel isoquinoline derivatives confirmed their structures using X-ray crystallography, among other techniques. mdpi.com The analysis of a specific derivative, 3e, showed a monoclinic crystal system with the space group P2₁/c. mdpi.com The molecules were found to form centrosymmetric dimers through N-H···O hydrogen bonds. mdpi.com

The investigation of tetrahydroisoquinoline alkaloids from Calycotome Villosa also utilized X-ray diffraction to establish their structures, revealing detailed bond lengths and angles. mdpi.com Furthermore, X-ray powder diffraction has been employed to determine the unit-cell parameters and space group of various complex organic molecules, demonstrating its utility in structural elucidation. researchgate.netresearchgate.net

Although a definitive crystal structure for 1,3-Dichloroisoquinolin-5-amine is not present in the search results, the analysis of related compounds suggests that its crystalline form would be stabilized by a network of intermolecular interactions, and its precise solid-state conformation could be determined through single-crystal X-ray diffraction.

Table 2: Crystallographic Data for Selected Isoquinoline Derivatives

| Compound | Crystal System | Space Group | Key Findings |

| Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate | Orthorhombic | P2₁2₁2₁ | Distorted half-chair conformation; 3D network via C-H···O, C-H···S, and C-H···π interactions. eurjchem.comsemanticscholar.org |

| Isoquinoline Derivative 3e | Monoclinic | P2₁/c | Molecules form centrosymmetric dimers via N-H···O hydrogen bonds. mdpi.com |

| (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Not specified | Not specified | Structure established by spectroscopic techniques and X-ray diffraction. mdpi.com |

Note: This table presents data from related structures to infer potential characteristics of 1,3-Dichloroisoquinolin-5-amine.

Computational Chemistry and Mechanistic Insights into 1,3 Dichloroisoquinolin 5 Amine Chemistry

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3-dichloroisoquinolin-5-amine, DFT calculations can elucidate its fundamental electronic and structural properties, which are determinants of its chemical behavior. Typically, these calculations are performed using a functional, such as B3LYP or M06-2X, in conjunction with a basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy. nih.gov

These calculations can provide optimized molecular geometry, vibrational frequencies, and various electronic properties. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another valuable tool used to understand charge distribution and delocalization of electron density within the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of an Isoquinoline (B145761) Derivative This table presents example data for a related isoquinoline derivative to illustrate the typical output of DFT calculations, as specific data for 1,3-Dichloroisoquinolin-5-amine is not publicly available.

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.762 | Indicates the ability to donate electrons. |

| LUMO Energy | -1.938 | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 3.824 | Relates to chemical reactivity and stability. |

| Data adapted from a study on isoquinoline functionalized chromophores. nih.gov |

The presence of two chlorine atoms on the isoquinoline core at positions 1 and 3, along with an amine group at position 5, makes the analysis of reactivity and regioselectivity a key aspect of its chemistry. DFT can be employed to predict the most likely sites for electrophilic and nucleophilic attack. Fukui functions and condensed-to-atom Fukui indices are theoretical descriptors used to identify the local reactivity of different atomic sites within the molecule. nih.gov

For 1,3-dichloroisoquinoline (B189448), nucleophilic aromatic substitution (SNAr) is a characteristic reaction. The regioselectivity of this reaction is influenced by the electronic effects of the substituents and the stability of the Meisenheimer-like intermediates. nih.gov In related 2,4-dichloroquinazoline (B46505) systems, nucleophilic attack preferentially occurs at the 4-position. nih.gov For 1,3-dichloroisoquinoline, it has been observed that regioselective coupling with arylboronic acids occurs at the 1-position. sigmaaldrich.com The electron-donating amine group at the 5-position in 1,3-dichloroisoquinolin-5-amine is expected to influence the electron density of the aromatic system, thereby modulating the reactivity of the C1 and C3 positions towards nucleophiles. Theoretical calculations can quantify this influence and predict the most favorable site for substitution.

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly impact its physical and biological properties. For 1,3-dichloroisoquinolin-5-amine, conformational analysis would focus on the orientation of the amine group relative to the isoquinoline ring and any potential out-of-plane distortions. While the isoquinoline ring itself is largely planar, the amine group may exhibit some rotational freedom.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, can provide insights into the through-space proximity of atoms, helping to determine the predominant conformation in solution. X-ray crystallography can reveal the solid-state conformation of the molecule. mdpi.com Computational methods can be used to calculate the relative energies of different conformers, thus predicting the most stable arrangement. For substituted isoquinoline derivatives, it has been shown that the molecule can adopt a flattened conformation. mdpi.com

Molecular Dynamics (MD) Simulations in Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of medicinal chemistry, MD simulations are invaluable for studying the interactions between a potential drug molecule (ligand) and its biological target, such as a protein or nucleic acid. For a molecule like 1,3-dichloroisoquinolin-5-amine, which is a scaffold of interest in drug discovery, MD simulations can provide detailed insights into its binding mode and stability within a target's active site. nih.govnih.gov

A typical MD simulation involves placing the ligand in the binding site of the target protein and simulating their dynamic behavior over time, typically on the nanosecond to microsecond timescale. The stability of the ligand-protein complex is assessed by analyzing various parameters throughout the simulation. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall structural integrity of the protein. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Highlights flexible regions of the protein that may be involved in ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate conformational changes in the protein upon ligand binding. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein that is accessible to the solvent. | Changes in SASA can indicate how the ligand binding affects the protein's exposure to the solvent. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Identifies key interactions that contribute to binding affinity and specificity. |

| Based on methodologies described in studies of quinoline (B57606) and isoquinoline derivatives. nih.govnih.gov |

These simulations can reveal the key amino acid residues involved in the interaction, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the chemical reactions used to synthesize and modify 1,3-dichloroisoquinolin-5-amine is essential for optimizing reaction conditions and expanding its synthetic utility.

Amination reactions are a common way to introduce nitrogen-containing functional groups into aromatic systems. The reaction of 1,3-dichloroisoquinolin-5-amine with various amines would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Kinetic studies of these reactions can provide valuable information about the reaction mechanism, such as whether it proceeds through a concerted or a stepwise pathway involving a Meisenheimer intermediate. nih.govrsc.org

A typical kinetic study would involve monitoring the reaction progress over time, often using spectrophotometry or chromatography, to determine the reaction rate under different conditions (e.g., varying concentrations of reactants, temperature, and solvent). researchgate.net The determination of pseudo-first-order rate constants and the analysis of Brønsted-type plots can help to elucidate the nature of the rate-determining step. researchgate.net For example, in the SNAr of other chloro-substituted aza-aromatics, kinetic data has been consistent with an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. researchgate.net

Many synthetic transformations involving isoquinolines rely on catalysis to achieve high efficiency and selectivity. For instance, the synthesis of substituted isoquinolines can be achieved through catalytic cross-coupling reactions. An example of a relevant catalytic reaction is the Goldberg–Ullmann-type coupling, which has been used to synthesize isoquinoline derivatives substituted at the 3-position. mdpi.com This reaction typically involves a copper catalyst, a ligand, and a base.

Elucidating the catalytic pathway for such a reaction involves a combination of experimental and computational approaches. Experimental studies may include the isolation and characterization of potential catalytic intermediates and studying the effect of different catalysts, ligands, and reaction conditions on the outcome of the reaction. Computational studies, such as DFT calculations, can be used to map out the potential energy surface of the catalytic cycle, identifying the structures and energies of transition states and intermediates. This can help to understand the role of the catalyst and other components in facilitating the reaction and to rationalize the observed selectivity.

Biological Activity and Pharmacological Potential of 1,3 Dichloroisoquinolin 5 Amine Derivatives

Exploration as Enzyme Inhibitors

The isoquinoline (B145761) framework is a common feature in numerous enzyme inhibitors, targeting a variety of enzymes involved in critical pathological processes.

HIV-1 Integrase Inhibition (for related isoquinoline derivatives)

A novel class of allosteric HIV-1 integrase inhibitors (ALLINIs) has been developed utilizing an isoquinoline scaffold. nih.gov These compounds operate through a unique mechanism, binding to a pocket at the integrase (IN) dimer interface, which promotes the formation of inactive, higher-order IN multimers. nih.gov This action is distinct from that of catalytic site inhibitors.

A significant lead compound from this series, designated 6l , has demonstrated potent activity. nih.gov It selectively induces IN multimerization and is notably effective against HIV-1 variants with the A128T IN substitution, a mutation that confers resistance to many quinoline-based ALLINIs. nih.govmdpi.com The inhibitory activities of compound 6l have been quantified, showing an IC₅₀ value of approximately 0.48 μM in LEDGF/p75 independent IN catalytic assays and an EC₅₀ of 1.79 μM for inducing higher-order IN multimerization. nih.gov Other studies have also identified simple isoquinoline alkaloids, such as certain tetrahydroisoquinoline and 6,7-dihydroxyisoquinolium salts, as possessing anti-HIV activity. wisdomlib.org

| Compound | Assay | Inhibitory Concentration |

|---|---|---|

| 6l | LEDGF/p75 Independent IN Catalytic Activity | IC₅₀: ~0.48 μM |

| 6l | IN-RNA Binding Inhibition | IC₅₀: ~0.21 μM |

| 6l | Higher-Order IN Multimerization | EC₅₀: 1.79 μM |

| 6l | Antiviral Activity (HIV-1NL4-3) | EC₅₀: 0.05 μM |

Histone Lysine (B10760008) Methyltransferases (HKMTs) Inhibition (for related quinazoline (B50416)/isoquinoline analogues)

The quinazoline scaffold, a close structural analogue of isoquinoline, has been a cornerstone in the development of inhibitors for histone lysine methyltransferases (HKMTs), particularly G9a and G9a-like protein (GLP). nih.govmdpi.com These enzymes play a crucial role in epigenetic regulation and are implicated in diseases like cancer. mdpi.com

Extensive structure-activity relationship (SAR) studies have led to the discovery of highly potent 2,4-diamino-7-aminoalkoxy-quinazoline derivatives. mdpi.com For instance, the compound UNC0224 was identified as a potent and selective G9a inhibitor. mdpi.com Further optimization of its side chain resulted in UNC0321 , which is currently one of the most potent G9a inhibitors, displaying a Morrison Kᵢ value of 63 pM. mdpi.com Research has also shown that replacing the quinazoline core with a quinoline (B57606) or isoquinoline structure can lead to higher inhibitory potency against G9a and GLP, which is attributed to the increased basicity of the nitrogen atom at position 1 (N-1) of the quinoline/isoquinoline ring, a key interaction for G9a binding. wisdomlib.org

| Compound | Target | Inhibitory Concentration |

|---|---|---|

| UNC0224 (10) | G9a | IC₅₀: 2.5 nM |

| UNC0321 (29) | G9a | Morrison Kᵢ: 63 pM |

| MS012 | GLP | IC₅₀: 7 nM |

| MS012 | G9a | IC₅₀: 992 nM |

Inhibition of Other Biochemical Targets

The inhibitory action of isoquinoline derivatives extends to other important enzyme families.

Monoamine Oxidase (MAO): A variety of isoquinoline derivatives have been shown to be reversible and time-independent inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), enzymes critical for neurotransmitter metabolism. nih.gov N-methylisoquinolinium ions are particularly active against MAO-A. nih.gov The compound N-methyl-6-methoxyisoquinolinium ion emerged as a potent and competitive MAO-A inhibitor with an IC₅₀ value of 0.81 μM. nih.gov

Inhibitor of Apoptosis Proteins (IAPs): Certain synthetic isoquinoline derivatives have been investigated as antagonists of IAPs, which are overexpressed in many cancers and contribute to treatment resistance. nih.gov In a screen of 533 isoquinoline derivatives, compounds B01002 and C26001 were found to effectively inhibit the proliferation of the SKOV3 ovarian cancer cell line, with IC₅₀ values of 7.65 µg/mL and 11.68 µg/mL, respectively. nih.gov

| Compound/Derivative Class | Target | Activity/Potency |

|---|---|---|

| N-methyl-6-methoxyisoquinolinium ion | MAO-A | IC₅₀: 0.81 μM |

| B01002 | SKOV3 Cell Proliferation (IAP inhibition) | IC₅₀: 7.65 µg/mL |

| C26001 | SKOV3 Cell Proliferation (IAP inhibition) | IC₅₀: 11.68 µg/mL |

Receptor Ligand Binding Profiling

Isoquinoline-based compounds have been profiled for their ability to bind to various neurotransmitter receptors, demonstrating significant affinity and selectivity for specific subtypes.

Serotonin (B10506) 5-HT₃ Receptor Affinity (for related isoquinoline compounds)

A series of isoquinoline derivatives have been identified as potent and selective antagonists for the serotonin 5-HT₃ receptor, a ligand-gated ion channel involved in, among other things, chemotherapy-induced nausea and vomiting. wisdomlib.org One particularly potent compound, RS 25259-197 , which possesses two chiral centers, has shown very high affinity for the 5-HT₃ receptor. wisdomlib.org In radioligand binding assays, RS 25259-197 displaced selective 5-HT₃ receptor ligands from membranes of NG-108-15 cells and rat cerebral cortex with high affinity, recording pKᵢ values of 10.1 and 10.2, respectively. wisdomlib.org This compound exhibited low affinity (pKᵢ < 6.0) at 28 other receptors, highlighting its selectivity. wisdomlib.org

| Compound | Tissue/Cell Line | Binding Affinity (pKᵢ) |

|---|---|---|

| RS 25259-197 | NG-108-15 Cells | 10.1 ± 0.1 |

| RS 25259-197 | Rat Cerebral Cortex | 10.2 ± 0.1 |

| RS 25259-197 | Rabbit Ileal Myenteric Plexus | 10.1 ± 0.1 |

| RS 25259-197 | Guinea-pig Ileal Myenteric Plexus | 8.3 ± 0.2 |

Antimicrobial Activity Screening

Isoquinoline alkaloids and their synthetic derivatives have been the subject of numerous antimicrobial screening programs, revealing a broad spectrum of activity against various pathogens.

Screening of natural isoquinoline alkaloids has shown that compounds like (+)-actinodaphnine , (+)-N-Me-actinodaphnine , and (+)-anonaine possess strong inhibitory activity against Gram-positive bacteria, including Bacillus cereus, Micrococcus sp., and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) often at or above 50 µg/mL. nih.gov Some of these compounds also exhibit potent antifungal effects against Candida albicans and Cryptococcus neoformans. nih.gov

More recent studies on synthetic alkynyl isoquinolines identified compounds with moderate to potent activity against clinically important Gram-positive bacteria, including drug-resistant strains like MRSA and VRE. mdpi.com For example, the derivatives HSN584 and HSN739 showed MIC values in the range of 4–16 µg/mL against a panel of Gram-positive bacteria and were also effective at clearing intracellular MRSA within macrophages. mdpi.com Another study on isoquinoline-sulfonamide derivatives found that compound 5c had the highest activity against Staphylococcus aureus among the tested series. wisdomlib.org

| Compound | Organism | Activity (MIC) |

|---|---|---|

| (+)-Actinodaphnine | Staphylococcus aureus | ≥ 50 µg/mL |

| (+)-N-Me-actinodaphnine | Staphylococcus aureus | ≥ 50 µg/mL |

| (+)-Anonaine | Staphylococcus aureus | ≥ 50 µg/mL |

| HSN584 | MRSA | 4 µg/mL |

| HSN739 | MRSA | 4 µg/mL |

| HSN584 | Enterococcus faecalis (VRE) | 8 µg/mL |

| HSN739 | Enterococcus faecalis (VRE) | 8 µg/mL |

| (+)-Actinodaphnine | Candida albicans | 62.5 - 1000 µg/mL |

Antifungal Properties (for related isoquinoline derivatives)

The isoquinoline scaffold is a key structural motif in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antifungal properties. nih.govmdpi.com Researchers have explored the modification of the isoquinoline nucleus to develop novel antifungal agents. nih.gov

A study focused on the design and synthesis of fifteen novel isoquinoline derivatives by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton. jlu.edu.cn The in vitro antifungal activity of these compounds was evaluated against several plant pathogenic fungi. At a concentration of 50 mg/L, compounds Ic, Ie, and Il demonstrated inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis, which was comparable to the commercial fungicide Chlorothalonil and superior to Sanguinarine. jlu.edu.cn Notably, compound Il showed an inhibition rate of 83.3% against Fusarium graminearum, significantly outperforming both Sanguinarine (64.2%) and Chlorothalonil (57.7%). jlu.edu.cn

In another investigation, a series of novel pyrazino[2,1-a]isoquinolin compounds were synthesized and evaluated for their in vitro antifungal activities. nih.gov The results indicated that all the synthesized compounds possessed antifungal properties. One compound, 11b, was identified as the most potent, exhibiting stronger antifungal activity than the active control, fluconazole, against four of the five tested fungi. nih.gov

Furthermore, the development of differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) has been explored. nih.gov While many of these compounds showed significant bactericidal activity, their antifungal effects were more limited. However, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters (compounds 10 and 14) and chlorophenethyl carbamate (B1207046) (compound 22) displayed the greatest antifungal activity among the tested compounds. nih.gov Isoquinoline derivatives are also used in the manufacturing of fungicides. wikipedia.orgguidechem.com For instance, 2,2'-hexadecathylene diisoquinolinium dichloride is an antifungal agent used against fungal diseases like ringworm. youtube.com

Table 1: Antifungal Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Target Fungi | Activity/Inhibition Rate | Reference |

|---|---|---|---|

| Compound Ic, Ie, Il | Physalospora piricola, Rhizotonia cerealis | Up to 93.0% inhibition at 50 mg/L | jlu.edu.cn |

| Compound Il | Fusarium graminearum | 83.3% inhibition at 50 mg/L | jlu.edu.cn |

| Compound 11b | Four out of five tested fungi | More potent than fluconazole | nih.gov |

| Chlorinated THIQs (10, 14, 22) | Various fungi | Greatest antifungal activity among tested THIQs | nih.gov |

| 2,2'-Hexadecathylene diisoquinolinium dichloride | General (e.g., ringworm) | Antifungal agent | youtube.com |

Antibacterial Activities (for related compounds)

The isoquinoline framework is a promising scaffold for the development of new antibacterial agents, with various derivatives showing activity against a range of bacteria, including drug-resistant strains. mdpi.comscilit.com

A new class of alkynyl isoquinolines, synthesized through Sonogashira coupling, has demonstrated potent bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Representative compounds, HSN584 and HSN739, were effective in reducing the intracellular load of MRSA in macrophages, a feat not achieved by vancomycin. nih.gov Preliminary studies suggest that these compounds may act by disrupting the cell wall and nucleic acid biosynthesis of S. aureus. nih.gov

In a different study, two new isoquinoline alkaloids, spathullin A and spathullin B, were isolated from the fungus Penicillium spathulatum Em19. mdpi.com Both compounds exhibited activity against Gram-negative and Gram-positive bacteria. Spathullin B was the more potent of the two, with a minimum inhibitory concentration (MIC) as low as 1 µg/mL against S. aureus. mdpi.com

The synthesis of tricyclic isoquinoline derivatives has also been explored. mdpi.com Compounds 8d and 8f from this series showed antibacterial properties against several Gram-positive pathogens. Specifically, compound 8d had an MIC of 16 µg/mL against Staphylococcus aureus and 128 µg/mL against Enterococcus faecium. Compound 8f showed MICs of 32 µg/mL against both S. aureus and Streptococcus pneumoniae, and 64 µg/mL against E. faecium. mdpi.com

Furthermore, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa. internationalscholarsjournals.com It demonstrated a minimum inhibitory concentration for 90% of organisms (MIC90) ranging from 6.0 to 24.0 µg/mL in various media. Proteomic studies indicated that this compound down-regulated the expression of proteins crucial for bacterial virulence and membrane integrity. internationalscholarsjournals.com

Table 2: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| HSN584, HSN739 | Gram-positive bacteria (MRSA, VRSA) | Potent bactericidal activity | nih.gov |

| Spathullin B | Staphylococcus aureus | 1 µg/mL | mdpi.com |

| Compound 8d | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Compound 8d | Enterococcus faecium | 128 µg/mL | mdpi.com |

| Compound 8f | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Compound 8f | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Compound 8f | Enterococcus faecium | 64 µg/mL | mdpi.com |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 µg/mL (MIC90) | internationalscholarsjournals.com |

Antiviral Investigations (for N-heteroaryl substituted adamantane-containing amines)

Adamantane (B196018) and its derivatives, particularly adamantane amines, have a well-established history in antiviral research, with amantadine (B194251) being a notable early example. nih.govmdpi.com The incorporation of the bulky, lipophilic adamantane cage into heterocyclic structures is a strategy employed to enhance antiviral efficacy. researchgate.netnih.gov

Research into the structure-activity relationships (SAR) of adamantane amines has provided key insights. For instance, while N-alkyl derivatives of amantadine often retain antiviral activity, increasing the size of the N-substituent can diminish it. nih.gov The α-methyl derivative of amantadine, known as rimantadine, has shown higher activity in some tests. nih.govpharmacy180.com However, substitution at the tertiary positions of the adamantane nucleus itself has been found to be detrimental to anti-Influenza A activity. nih.gov

The antiviral potential of adamantane derivatives extends beyond influenza viruses. For example, N-(2-aminoethoxy)acetyl-aminoadamantanes were found to be strongly active against Influenza A viruses, with one derivative also showing activity against Herpes viruses. nih.gov Adamantane spiro-3'-pyrrolidines have also been synthesized and tested, with the N-methyl derivative being reported as three times more active than amantadine in vivo against Influenza A2 and showing a broader antiviral spectrum in vitro. nih.gov

The combination of adamantane with other heterocyclic systems is an active area of investigation. researchgate.net Various compounds containing the adamantyl group have demonstrated antiviral properties. researchgate.net For instance, a bulky hydrophobic adamantane fragment was identified as being important for the antiviral activity in a series of quinazoline derivatives. nih.gov

Table 3: Antiviral Activity of Selected Adamantane Derivatives

| Compound/Derivative Class | Virus Target | Key Findings | Reference |

|---|---|---|---|

| Amantadine (1-aminoadamantane) | Influenza A | Foundational antiviral adamantane derivative. nih.gov | |

| Rimantadine (α-methyl amantadine) | Influenza A | Outperforms amantadine in some activity tests. nih.govpharmacy180.com | |

| N-(2-aminoethoxy)acetyl-aminoadamantanes | Influenza A, Herpes viruses | Strongly active against Influenza A; some activity against Herpes. nih.gov | |

| Adamantane spiro-3'-pyrrolidines (N-methyl derivative) | Influenza A2 | Three times more active than amantadine in vivo; broader spectrum. nih.gov | |

| Quinazoline derivatives with adamantane fragment | General antiviral | The adamantane fragment was identified as important for activity. nih.gov |

Potential in Agrochemical Applications

Isoquinoline and its derivatives have been investigated for their potential use in agriculture as pesticides, including insecticides and fungicides. wikipedia.orgnumberanalytics.comresearchgate.net The ability of the isoquinoline structure to interact with various biological targets makes it a versatile scaffold for developing crop protection agents. numberanalytics.com

The applications of isoquinoline derivatives in this field are varied. They are used in the manufacturing of insecticides and fungicides. wikipedia.orgguidechem.com The inherent toxicity of the isoquinoline nucleus to some microorganisms contributes to its potential as an active ingredient in such formulations. youtube.com

Specific research has focused on designing isoquinoline-based pesticides. For example, a series of quinoline and isoquinoline isoxazolines were designed for crop protection. researchgate.net An isoquinoline derivative from this series, compound 3i, was identified as a potent new class of isoxazoline (B3343090) insecticide, with activity competitive with the commercial insecticide Indoxacarb. researchgate.net

Furthermore, quinoline derivatives, which are structural isomers of isoquinolines, have been developed for use as "safeners" or "antidotes." scribd.com These compounds can protect cultivated plants from the harmful effects of herbicides without compromising the herbicide's effectiveness against weeds. scribd.com This demonstrates the broad utility of this class of heterocyclic compounds in integrated crop management strategies.

Conclusion and Future Research Perspectives

Consolidation of Key Research Findings on 1,3-Dichloroisoquinolin-5-amine

Research directly focused on 1,3-Dichloroisoquinolin-5-amine is not extensively detailed in publicly available literature. However, a consolidation of findings on closely related isoquinoline (B145761) structures provides a strong basis for understanding its chemical character and potential utility. The isoquinoline nucleus is a significant scaffold in numerous alkaloids and biologically active marine natural products. thieme-connect.de The core structure is recognized for its role in compounds with applications in medicine, such as the anticancer drug Trabectedin (ET-743), which contains tetrahydroisoquinoline units. thieme-connect.de

The chemistry of dichloroisoquinolines is primarily characterized by nucleophilic substitution reactions. In 1,3-dihaloisoquinolines, the chlorine atom at the C-1 position is generally more susceptible to displacement by nucleophiles than the halogen at C-3. thieme-connect.de This preferential reactivity allows for selective functionalization. For instance, 1,3-dichloroisoquinoline (B189448) can react with sodium methoxide (B1231860) to yield 3-chloro-1-methoxyisoquinoline, demonstrating the higher reactivity of the C-1 position. thieme-connect.de

The amino group at the C-5 position, as seen in the title compound, introduces a site for a wide array of chemical modifications. The broader family of aminoisoquinolines has been investigated for significant biological activities, particularly as kinase inhibitors. nih.gov Derivatives of 3-aminoisoquinoline and 4-aminoisoquinoline (B122460) have been shown to potently inhibit oncogenic kinases like FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases, which are implicated in acute myeloid leukemia (AML). nih.gov This suggests that the 1,3-Dichloroisoquinolin-5-amine scaffold is a promising starting point for the development of targeted therapeutics. The presence of the dichloro substitutions offers distinct handles for synthetic elaboration, while the amino group provides a key interaction point or a site for further derivatization to modulate biological activity and pharmacokinetic properties.

Identification of Unexplored Synthetic and Reactivity Avenues

While the general reactivity patterns of dichloroisoquinolines are understood, several avenues for the synthesis and reaction of 1,3-Dichloroisoquinolin-5-amine remain underexplored.

Selective Functionalization: A primary unexplored area is the selective and sequential substitution of the two chlorine atoms in the presence of the 5-amino group. While C-1 is more reactive, developing reaction conditions (e.g., catalyst systems, temperature control, choice of nucleophile) to favor substitution at C-3 would provide access to a different regioisomeric series of compounds. Furthermore, exploring reactions that proceed via mechanisms other than standard nucleophilic aromatic substitution, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), at both C-1 and C-3 positions would vastly expand the accessible chemical space.

Reactions at the Amino Group: The synthetic potential of the 5-amino group has not been fully tapped. Beyond simple acylation or alkylation, derivatization through modern synthetic methods could yield novel structures. For example:

Sulfonylation: Reaction with various sulfonyl chlorides could produce a library of sulfonamides, a class of compounds known for a wide range of biological activities. mdpi.com

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates would lead to the corresponding ureas and thioureas, which are common pharmacophores in kinase inhibitors.

Cyclization Reactions: Using the amino group as an anchor to build additional fused ring systems onto the isoquinoline core could generate novel polycyclic heteroaromatics with unique pharmacological profiles.

Advanced Cycloadditions: The isoquinoline core can participate in cycloaddition reactions. Exploring reactions like the 1,3-dipolar cycloaddition with azomethine ylides generated from the amino group could lead to complex polycyclic scaffolds containing pyrrolidine (B122466) rings, which are prevalent in bioactive natural products. beilstein-journals.org

Strategic Directions for Biological Target Identification and Validation

Given the established activity of related aminoisoquinolines as kinase inhibitors, a strategic approach to identifying and validating the biological targets of 1,3-Dichloroisoquinolin-5-amine and its derivatives is crucial. nih.govnih.gov

Hypothesis-Driven Kinase Profiling: The most immediate strategy is to perform broad-panel kinase screening. Derivatives of the title compound should be tested against a large number of recombinant kinases (e.g., a panel of over 400 kinases) to identify primary targets. Based on existing data for similar scaffolds, this panel should include a focus on receptor tyrosine kinases like FLT3 and non-receptor tyrosine kinases such as the Src-family. nih.govnih.gov

Direct Biochemical Methods: To confirm direct binding to identified hits, biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) should be employed. A more unbiased approach involves affinity-based proteomics. Here, a derivative of the compound is immobilized on a solid support (e.g., beads) to "pull down" binding proteins from cell lysates, which are then identified by mass spectrometry. nih.gov

Cell-Based Target Validation:

Phenotypic Screening Correlation: The compound's growth inhibition profile across a panel of cancer cell lines (e.g., the NCI-60 panel) can be compared with genomic or proteomic data from those same cell lines. A correlation between compound sensitivity and the expression or mutation status of a specific kinase (e.g., FLT3-ITD) provides strong evidence for that kinase being the relevant target. mdpi.com

Target Engagement Assays: In-cell target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA), which measures the change in a target protein's thermal stability upon ligand binding.

Genetic Approaches: Using RNA interference (RNAi) or CRISPR-Cas9 technology to knock down or knock out a suspected target kinase should confer resistance to the compound in otherwise sensitive cells, thereby validating the target. nih.gov

Computational Approaches: In parallel, molecular docking and computational modeling can be used to predict the binding modes of 1,3-Dichloroisoquinolin-5-amine derivatives within the ATP-binding site of high-priority kinases. This can help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov

Interdisciplinary Research Opportunities and Emerging Technologies

The unique structure of 1,3-Dichloroisoquinolin-5-amine opens doors for collaborative research beyond traditional medicinal chemistry.

Chemical Biology: Once potent and selective derivatives are identified, they can be developed into chemical probes. These probes, perhaps tagged with fluorescent dyes or biotin, can be used by cell biologists to investigate the specific roles of target kinases in signaling pathways, cellular processes, and disease progression. This interdisciplinary approach is vital for understanding the fundamental biology that underpins a therapeutic strategy.

Materials Science: Nitrogen-containing polycyclic aromatic compounds are of interest in the field of organic electronics. The planar isoquinoline core, combined with its potential for extensive functionalization, makes it a candidate for the design of novel organic semiconductors, light-emitting diodes (OLEDs), or sensors. Collaboration with materials scientists could explore the photophysical and electronic properties of this scaffold.

Emerging Technologies in Drug Discovery:

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on existing SAR data from isoquinoline kinase inhibitors to predict the activity of virtual compounds, accelerating the design-make-test-analyze cycle.

DNA-Encoded Libraries (DELs): The 1,3-Dichloroisoquinolin-5-amine scaffold could be incorporated into a DNA-encoded library. This technology allows for the synthesis and screening of billions of compounds at once, dramatically increasing the efficiency of hit identification against a wide range of protein targets.

Targeted Protein Degradation: The scaffold could be developed into a warhead for a Proteolysis-Targeting Chimera (PROTAC). By linking a derivative that binds a target kinase to a ligand for an E3 ubiquitin ligase, the resulting PROTAC could induce the selective degradation of the target protein, offering a powerful alternative to simple inhibition.

By pursuing these interdisciplinary and technologically advanced avenues, the full potential of the 1,3-Dichloroisoquinolin-5-amine scaffold can be explored, potentially leading to the development of novel therapeutics, research tools, and advanced materials.

Q & A

Q. What synthetic methodologies are effective for preparing 1,3-Dichloroisoquinolin-5-amine with high purity?

- Methodological Answer : A two-step approach is recommended: (i) Direct chlorination of isoquinolin-5-amine using phosphorus oxychloride (POCl₃) under reflux conditions, optimizing molar ratios to minimize byproducts. (ii) Purification via silica-gel column chromatography (hexane:ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity using HPLC with a C18 column (UV detection at 254 nm) .

- Key Considerations : Ensure inert atmosphere (N₂) during synthesis to prevent oxidation. Validate purity with melting point analysis and ¹H/¹³C NMR spectroscopy.

Q. Which analytical techniques are most reliable for characterizing 1,3-Dichloroisoquinolin-5-amine?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ ~5.5 ppm). Compare with predicted spectra from computational tools like ACD/Labs.

- Purity Assessment : HPLC-MS (ESI+) for molecular ion detection (m/z ~213 [M+H]⁺).

- Elemental Analysis : Verify Cl content via combustion analysis or X-ray photoelectron spectroscopy (XPS) .

Q. How should researchers handle stability and storage of 1,3-Dichloroisoquinolin-5-amine?

- Methodological Answer :

- Stability : Store in amber glass vials at –20°C under argon to prevent hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways.

- Incompatibilities : Avoid contact with strong bases (risk of dechlorination) or oxidizing agents. Refer to analogous isoquinoline derivatives for reactivity guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalytic Systems : Screen Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., XPhos) in Suzuki-Miyaura couplings. Monitor reaction progress via TLC and isolate intermediates (e.g., boronic ester adducts).

- DFT Studies : Use Gaussian09 to model transition states and calculate activation barriers for C–Cl bond cleavage. Compare with experimental kinetics (UV-Vis monitoring) to validate mechanisms .

Q. How can contradictions in reported solvent-dependent reactivity be resolved?

- Methodological Answer :

- Controlled Experiments : Perform parallel reactions in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Analyze yields and byproducts via GC-MS.

- Statistical Analysis : Apply multivariate regression to isolate solvent polarity, dielectric constant, and H-bonding effects. Reference case studies on chlorinated heterocycles for benchmarking .

Q. What computational strategies predict the compound’s CO₂ absorption potential for environmental applications?

- Methodological Answer :

- Quantum Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model amine-CO₂ adduct formation. Calculate Gibbs free energy (ΔG) and compare with experimental thermogravimetric analysis (TGA) data.

- Kinetic Profiling : Conduct stopped-flow IR spectroscopy to measure CO₂ absorption rates under varying pressures. Correlate with computational transition-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.